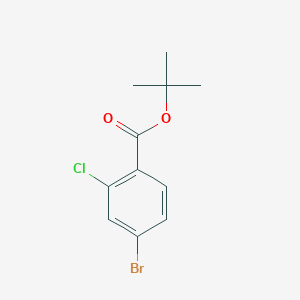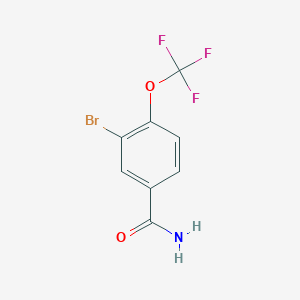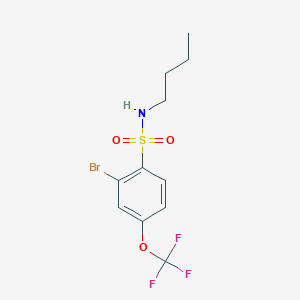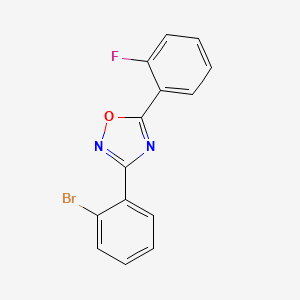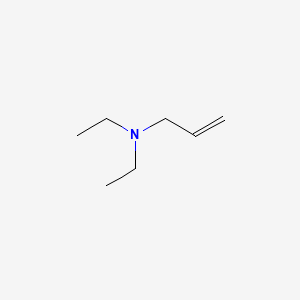
N,N-Diethylallylamine
Übersicht
Beschreibung
N,N-Diethylallylamine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Changes in Liver due to Carcinogens
A study by Mizrahi and Emmelot (1962) investigated the effect of cysteine on metabolic changes in the liver caused by carcinogenic N-nitrosodialkylamines, including N-nitrosodiethylamine (DENA), a compound related to N,N-Diethylallylamine. The research revealed that cysteine treatment reduced the inhibition of amino acid incorporation and glycogenolysis caused by N-nitrosodialkylamines, providing insights into the liver's metabolic response to such carcinogens (Mizrahi & Emmelot, 1962).
Pharmacokinetics and Toxicity Studies
A study conducted by Šíchová et al. (2022) on the pharmacokinetics, toxicity, and behavioral effects of 25CN-NBOMe, a compound structurally related to this compound, explored its systemic toxicity and thermoregulation effects in rats. This research offers valuable insights into the pharmacological profile of similar compounds (Šíchová et al., 2022).
Hepatic Mixed-Function-Oxidase Activities
Research by Tucker, Tang, and Friedman (1978) focused on the effects of N-nitrosodiethylamine (DEN) on murine hepatic mixed-function-oxidase activities. This study provides valuable data on how compounds like this compound might interact with liver enzymes, affecting hepatic functions (Tucker, Tang, & Friedman, 1978).
Hypercholesterolemia and Liver Toxicity
Mittal, Brar, and Soni (2006) examined the impact of hypercholesterolemia on the toxicity of N-nitrosodiethylamine (NDEA), highlighting the biochemical and histopathological effects in the liver. Understanding these effects can shed light on the potential health risks associated with similar compounds like this compound (Mittal, Brar, & Soni, 2006).
Toxicology and Carcinogenesis Studies of Diethylamine
A technical report from the National Toxicology Program (2011) detailed studies on diethylamine, a compound related to this compound. It explored its use in chemical processes and its impact on toxicity and carcinogenicity, providing a comprehensive understanding of the safety profile of similar compounds (National Toxicology Program, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
N,N-Diethylallylamine is a chemical compound with the molecular formula C7H15N
Mode of Action
It has been used in the reaction of [3 + 2] cycloaddition with a lappaconitine-based nitrone, leading to the formation of two minor products containing the pyrrole cycle . The structures of these products have been established from the data of 1H and 13C NMR spectra .
Biochemical Pathways
It’s known that the compound can participate in [3 + 2] cycloaddition reactions, which are widely used in organic synthesis
Result of Action
It’s known that the compound can participate in [3 + 2] cycloaddition reactions, leading to the formation of two minor products containing the pyrrole cycle
Action Environment
It’s known that the compound is a colorless to almost colorless clear liquid , and it has a boiling point of 110 °C and a flash point of 14 °C These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and exposure to light
Biochemische Analyse
Biochemical Properties
N,N-Diethylallylamine plays a crucial role in biochemical reactions, particularly in the formation of amine derivatives. It interacts with various enzymes and proteins, facilitating the synthesis of more complex molecules. For instance, it can act as a substrate for amine oxidases, which catalyze the oxidation of amines to aldehydes, ketones, and ammonia. This interaction is essential for the metabolism of nitrogen-containing compounds in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell’s interior. This modulation can lead to changes in gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This inhibition results in increased levels of monoamines, which can affect neurotransmission and mood regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmission and improving mood. At high doses, this compound can be toxic, leading to adverse effects such as neurotoxicity, liver damage, and behavioral changes. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of nitrogen-containing compounds. It interacts with enzymes such as amine oxidases and cytochrome P450, which catalyze its oxidation and subsequent breakdown. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. This transport and distribution are essential for its biological activity and effects on cellular function .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
N,N-diethylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJUTZQGZBKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063973 | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-17-1 | |
| Record name | N,N-Diethyl-2-propen-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-amine, N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethylallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique reactivity does N,N-Diethylallylamine exhibit in the presence of palladium catalysts?
A1: this compound demonstrates interesting reactivity as a substrate in palladium-catalyzed allylation reactions. Research indicates that under a carbon dioxide atmosphere, palladium complexes can activate the allylic C-N bond in this compound, enabling it to act as an allylating agent for various nucleophiles. [, ] This includes reactions with active methylene compounds and even the amine itself, leading to allylation or disproportionation products. [, ]
Q2: How does carbon dioxide influence the palladium-catalyzed reactions involving this compound?
A2: Studies suggest that carbon dioxide plays a crucial role in facilitating the palladium-catalyzed activation of the C-N bond in this compound. [] While the exact mechanism is still under investigation, it is proposed that CO2 may interact with palladium intermediates, potentially forming transient η3-allylpalladium hydrogencarbonate species. [] These species could exhibit enhanced reactivity towards nucleophiles, explaining the observed acceleration of allylation reactions under a CO2 atmosphere.
Q3: Can you provide an example of this compound participating in a catalytic reaction other than palladium-catalyzed allylation?
A3: Yes, research has shown that this compound can undergo photoassisted catalytic double-bond migration in the presence of a hydridocobalt(I) complex, CoH[PPh(OEt)2]4, upon irradiation with a high-pressure Hg lamp. [] This reaction yields a mixture of (E)- and (Z)-1-diethylprop-1-en-1-amine, demonstrating the ability of this compound to engage in catalytic isomerization processes. []
Q4: Are there any studies investigating the stability of this compound under different conditions?
A4: One study explored the stability of this compound when reacted with a highly Lewis acidic borane, bis(pentafluorophenyl)borane ((C6F5)2BH). [] Interestingly, instead of forming a simple Lewis acid-base adduct, the reaction led to the formation of a seven-membered ring system through a dehydrogenative process. [] This highlights the potential for this compound to undergo unexpected reactions under specific conditions and with highly reactive reagents.
Q5: Has this compound been used in any polymerization reactions?
A5: Yes, research indicates that this compound can be incorporated into polymers. One study demonstrated the synthesis of a copolymer containing this compound and acrylic acid units, showcasing its potential use in creating materials with amphoteric properties. [] Another study utilized poly(this compound) in a photopolymerization reaction with methyl methacrylate, demonstrating its potential for graft polymerization applications. []
Q6: What analytical techniques have been employed to characterize this compound and its derivatives?
A6: Various analytical techniques have been used to characterize this compound and its reaction products. These include:
- NMR spectroscopy: This technique provides valuable information about the structure and bonding within the molecule. [, ]
- Single-crystal X-ray diffraction: This technique can determine the precise three-dimensional structure of crystalline compounds, as seen in the study investigating its reaction with a borane. []
- Infrared spectroscopy: This method helps identify functional groups and characterize chemical bonds within the molecule. []
- Thin-layer chromatography: This technique separates and analyzes mixtures, such as those obtained during photopolymerization reactions. []
- Elemental analysis: This method determines the percentage composition of elements within a compound, confirming its identity and purity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
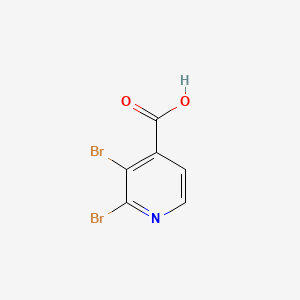
![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1294239.png)

